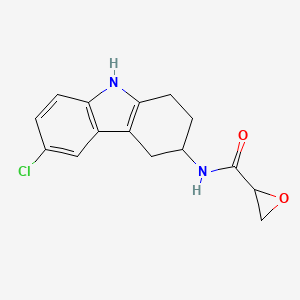![molecular formula C9H8Br2N2O B2956602 5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 24786-53-6](/img/structure/B2956602.png)
5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a brominated derivative of benzimidazole This compound is characterized by the presence of two bromine atoms at the 5th and 6th positions, and two methyl groups at the 1st and 3rd positions of the benzimidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one typically involves the bromination of 1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for the addition of brominating agents and solvents can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used in aprotic solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: The major products are substituted benzimidazole derivatives.
Oxidation Reactions: The major products are oxidized benzimidazole derivatives.
Reduction Reactions: The major products are debrominated benzimidazole derivatives.
科学研究应用
5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atoms and the benzimidazole ring play crucial roles in binding to these targets, thereby modulating their activity.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-1H-benzo[d]imidazol-2(3H)-one: Lacks the bromine atoms, making it less reactive in substitution reactions.
5,6-Dichloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one: Contains chlorine atoms instead of bromine, which may result in different reactivity and biological activity.
5,6-Difluoro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one:
Uniqueness
5,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of bromine atoms, which impart distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atoms also enhance the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
5,6-dibromo-1,3-dimethylbenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2N2O/c1-12-7-3-5(10)6(11)4-8(7)13(2)9(12)14/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRXODDTEWHJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C1=O)C)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Thiophen-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2956523.png)


![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone;dihydrochloride](/img/structure/B2956529.png)


![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide](/img/structure/B2956532.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-methoxybenzyl)oxalamide](/img/structure/B2956533.png)
![1,4-Dioxaspiro[5.5]undecan-9-one](/img/structure/B2956534.png)

![Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2956538.png)


